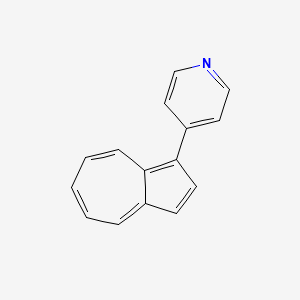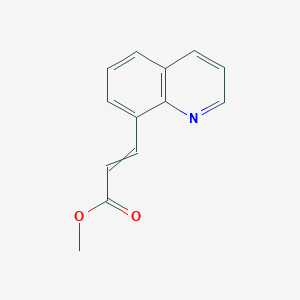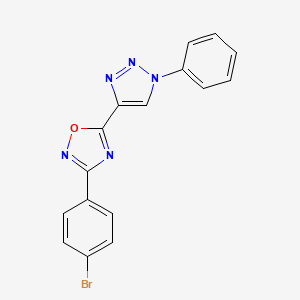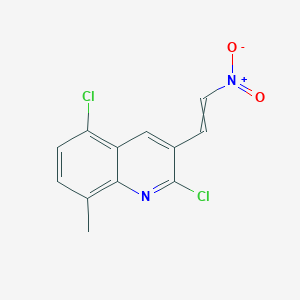
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to Methanamine: The cyclopropyl group is then attached to a methanamine moiety through a nucleophilic substitution reaction.
Introduction of the Pyridinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl(6-methoxy-2-methylpyridin-3-yl)methanamine
- Cyclopropyl(6-fluoro-2-methylpyridin-3-yl)methanamine
Uniqueness
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
[1-(6-methylpyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(6-12-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
Clé InChI |
PAIUGKPMIAZLKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)


![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)


![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
